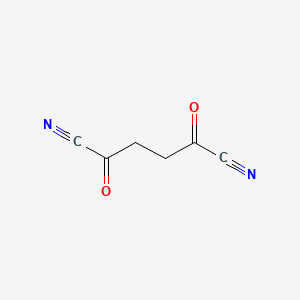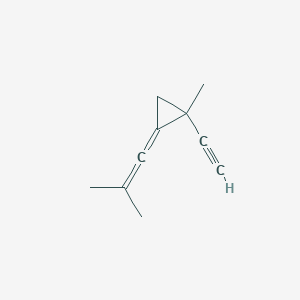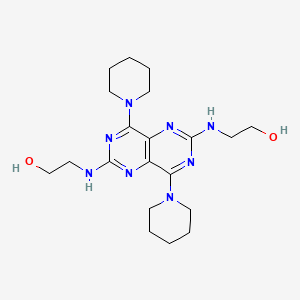
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is a complex organic compound with a molecular formula of C26H42N8O5 . This compound is known for its unique structure, which includes multiple piperidine and hydroxyethylamino groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves multiple stepsCommon reagents used in these reactions include piperidine, ethylene oxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a phosphodiesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells, thereby potentiating the antiaggregating action of prostacyclin . This mechanism is crucial for its potential therapeutic applications in preventing thromboembolic events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipyridamole: A well-known phosphodiesterase inhibitor with a similar structure but different functional groups.
Adenosine: Another compound that interacts with adenosine receptors but has a simpler structure.
Theophylline: A methylxanthine derivative with similar pharmacological effects but a different chemical structure.
Uniqueness
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is unique due to its complex structure, which allows for multiple interactions with biological targets. Its combination of piperidine and hydroxyethylamino groups provides distinct chemical properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C20H32N8O2 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[[2-(2-hydroxyethylamino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C20H32N8O2/c29-13-7-21-19-24-16-15(17(25-19)27-9-3-1-4-10-27)23-20(22-8-14-30)26-18(16)28-11-5-2-6-12-28/h29-30H,1-14H2,(H,21,24,25)(H,22,23,26) |
Clé InChI |
PNNHNKCEAAYNQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
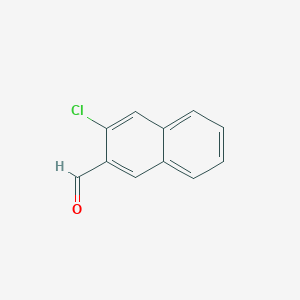
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

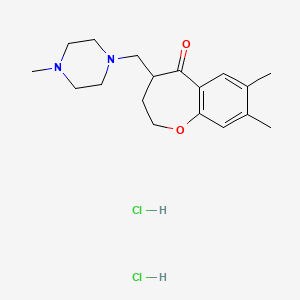
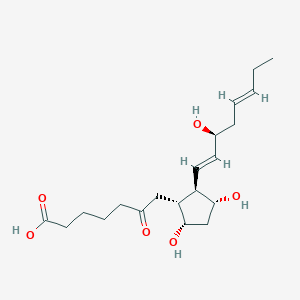
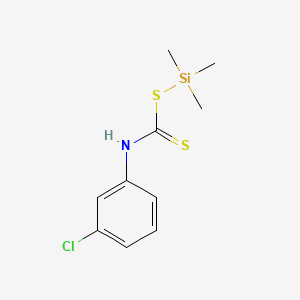
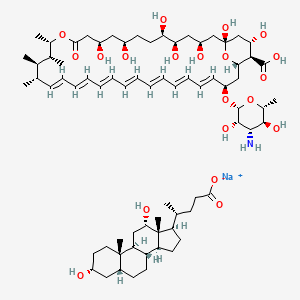
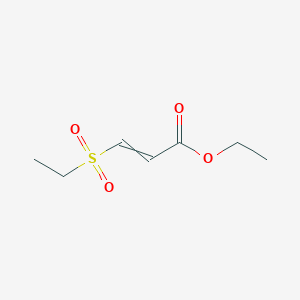
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
